1H-Indene-2-carboxamide is an organic compound characterized by the presence of an indene ring and a carboxamide functional group. This compound belongs to the indene family, which is known for its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The molecular formula of 1H-indene-2-carboxamide is , and it features a distinct arrangement of carbon, nitrogen, and oxygen atoms that contribute to its chemical behavior and reactivity.
1H-Indene-2-carboxamide can be sourced from various chemical suppliers, with detailed information available through databases such as PubChem and BenchChem. These platforms provide insights into the compound's structure, synthesis methods, and potential applications in scientific research.
This compound is classified under the category of carboxamides due to the presence of the amide functional group. It is also categorized as an indene derivative because of its structural foundation on the indene framework. The classification facilitates its study in organic chemistry and pharmacology.
The synthesis of 1H-indene-2-carboxamide typically involves several approaches:
The optimization of reaction conditions (temperature, solvent choice, and reaction time) is crucial for maximizing yield and purity. Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency and safety during production.
The molecular structure of 1H-indene-2-carboxamide can be represented using various notations:
InChI=1S/C10H9NO/c11-10(12)9-6-4-3-5-8(9)7-1/h3-7H,1-2H3,(H,11,12)
C1=CC2=C(C=C1)C(=O)N(C2)C
These representations highlight the connectivity between atoms within the molecule.
The compound's molecular weight is approximately 175.19 g/mol, with specific rotational and spectral properties that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
1H-Indene-2-carboxamide can undergo several types of chemical reactions:
These reactions are valuable for modifying the functional groups present in 1H-indene-2-carboxamide, potentially leading to new derivatives with varied biological activities.
The mechanism of action for 1H-indene-2-carboxamide involves its interaction with biological targets such as enzymes or receptors. The carboxamide group can form hydrogen bonds with target proteins, influencing their activity. For instance, studies have shown that derivatives of this compound exhibit anticholinesterase activity, which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease by inhibiting acetylcholinesterase enzymes.
1H-Indene-2-carboxamide typically appears as a crystalline solid at room temperature. Its melting point and solubility characteristics are important for practical applications in pharmaceuticals and materials science.
The compound exhibits stability under standard conditions but may react under specific circumstances (e.g., exposure to strong acids or bases). Its reactivity profile makes it suitable for further functionalization in synthetic chemistry.
1H-Indene-2-carboxamide has notable scientific uses:
1H-Indene-2-carboxamide represents a structurally distinctive bicyclic compound with emerging pharmacological significance in neurodegenerative disease research. Characterized by a fused benzene and cyclopentene ring system substituted with a carboxamide functional group at the C2 position, this scaffold combines the hydrophobic properties of the indene system with the hydrogen-bonding capabilities of the amide moiety. Its molecular architecture facilitates diverse interactions with biological targets implicated in neurological pathologies, particularly through enzyme inhibition and protein aggregation modulation. The compound’s versatility enables strategic chemical modifications, allowing medicinal chemists to optimize pharmacokinetic properties and target engagement. Recent investigations have positioned 1H-indene-2-carboxamide derivatives as promising candidates for addressing complex neurodegenerative conditions, especially Alzheimer disease, where multitargeted approaches are increasingly recognized as therapeutically advantageous [2].
The systematic IUPAC name for the parent compound is 1H-indene-2-carboxamide, reflecting its classification within the indene family of bicyclic hydrocarbons. The base structure comprises a six-membered benzene ring fused to a five-membered unsaturated ring containing one double bond (cyclopentene), with the carboxamide group (-C(=O)NH~2~) attached at the second carbon position (C2) of the five-membered ring. The molecular formula is C~10~H~9~NO, with a molecular weight of 159.19 g/mol according to PubChem records (CID: 85604) [1].
The core indene system provides a rigid, planar framework that influences both electronic distribution and three-dimensional binding characteristics. The carboxamide substituent introduces hydrogen bond donor (N-H) and acceptor (C=O) functionalities, crucial for molecular recognition events with biological targets. Variations at the N-terminal of the carboxamide group yield diverse derivatives with modified pharmacological profiles. For example, alkylation or arylation of the amide nitrogen generates secondary amides (e.g., N-methyl-1H-indene-2-carboxamide), while modifications to the indene ring system itself—such as halogenation at C5 or C6 or introduction of methoxy groups at C5 and C6—further expand structural diversity. Notably, saturation of the five-membered ring yields 2,3-dihydro-1H-indene-2-carboxamide derivatives, which adopt a non-planar conformation with enhanced flexibility. The 2-amino-substituted variant (2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride; C~10~H~13~ClN~2~O) exemplifies a structurally modified analogue with distinct pharmacological properties [7].
Table 1: Structural Characteristics of 1H-Indene-2-carboxamide and Representative Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Chemical Identifier |
---|---|---|---|---|
1H-Indene-2-carboxamide | C~10~H~9~NO | 159.19 | Planar bicyclic core; C2 carboxamide | PubChem CID: 85604 [1] |
2-Amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride | C~10~H~13~ClN~2~O | 212.67 | Saturated 5-membered ring; C2 amino and carboxamide groups | CAS 1311318-47-4 [7] |
5,6-Dimethoxy-1H-indene-2-carboxamide | C~12~H~13~NO~3~ | 219.24 | Methoxy substitutions at C5 and C6 positions | Compound basis in [2] |
2-Phenyl-1H-indene | C~15~H~12~ | 192.26 | Phenyl substitution at C2; no carboxamide | CAS 4505-48-0 [5] |
2,3,4,5,6,7-Hexahydro-1H-indene | C~9~H~14~ | 122.21 | Fully saturated bicyclic structure (indane) | CAS 695-90-9 [8] |
Structurally, 1H-indene-2-carboxamide occupies an intermediate position between fully aromatic systems like indole (prominent in tryptophan and serotonin) and fully saturated variants like indane (2,3-dihydro-1H-indene). This unique hybrid configuration contributes to its balanced hydrophobicity and electronic properties. X-ray crystallographic analyses of related indene derivatives reveal bond angles and lengths consistent with moderate aromatic character in the benzene ring and localized double bonds in the five-membered ring. Substituents on the indene core significantly influence electron density distribution; electron-donating groups (e.g., 5,6-dimethoxy) enhance resonance effects, while electron-withdrawing groups (e.g., halogens) decrease electron density at C2, potentially affecting carboxamide reactivity and hydrogen-bonding capacity [2] [5].
The exploration of indene derivatives in medicinal chemistry originated in the mid-20th century, primarily focused on non-carboxamide structures. Early investigations examined simple indenes as synthetic intermediates or structural components in materials science. The 2-phenylindene scaffold (CAS 4505-48-0) was among the first indene derivatives characterized, serving as a model for understanding the photophysical and electronic properties of fused ring systems [5]. However, therapeutic interest remained limited until the 1990s, when researchers began systematically investigating bicyclic frameworks as privileged structures in central nervous system (CNS)-targeted drug design.
The strategic incorporation of the carboxamide functionality at the C2 position marked a significant turning point in the early 2000s. This modification transformed indene from a passive structural element to a pharmacologically active scaffold capable of directed molecular interactions. Initial synthetic efforts focused on N-substituted carboxamides, yielding compounds with varied physicochemical profiles optimized for blood-brain barrier penetration. A pivotal advancement occurred in 2016 with the design, synthesis, and biological evaluation of substituted 1H-indene-2-carboxamides as multitargeted anti-Alzheimer agents [2]. This comprehensive study established the pharmacophoric requirements for dual inhibition of cholinesterases and amyloid-beta (Aβ) aggregation, positioning 5,6-dimethoxy-1H-indene-2-carboxamides as lead structures. Compound 20 (N-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxamide) emerged as a particularly promising candidate, exhibiting potent butyrylcholinesterase (BuChE) inhibition (IC~50~ = 1.08 μM) and significant Aβ~1-42~ aggregation inhibition—properties attributed to its extended aromatic system and basic nitrogen atom facilitating interactions with the peripheral anionic site of BuChE [2].
The structural evolution continued with the development of 2,3-dihydro-1H-indene-2-carboxamide derivatives, where saturation of the five-membered ring reduced planarity and enhanced conformational flexibility. This modification proved advantageous for target engagement with kinases and G-protein-coupled receptors beyond cholinesterases. The 2023 patent (WO2023107563A1) exemplifies this progression, disclosing carboxylic acid-containing indanyl compounds (saturated analogues) as modulators of sphingosine-1-phosphate (S1P) receptors for treating neurodegenerative diseases, including multiple sclerosis and Alzheimer disease [4]. These compounds leverage the three-dimensional geometry of the saturated indane core to achieve selective receptor interactions, demonstrating the scaffold’s adaptability to diverse therapeutic targets.
Table 2: Key Developments in the Medicinal Chemistry of 1H-Indene-2-carboxamide Derivatives
Time Period | Development Focus | Structural Innovations | Therapeutic Implications |
---|---|---|---|
1960s-1990s | Foundational chemistry | Unsubstituted indenes; 2-aryl derivatives | Limited biological evaluation; primarily synthetic intermediates |
Early 2000s | Carboxamide incorporation | N-Alkyl and N-aryl secondary amides at C2 | Enhanced hydrogen-bonding capability; initial CNS activity screening |
2016 | Multitargeted anti-Alzheimer agents | 5,6-Dimethoxy substitution; piperidine-containing N-substituents | Dual cholinesterase inhibition and anti-Aβ aggregation [2] |
2020s | Saturated derivatives & nanocarriers | 2,3-Dihydro-1H-indene-2-carboxamides; nanoparticle conjugates | S1P receptor modulation; improved brain delivery [4] [6] |
The therapeutic significance of 1H-indene-2-carboxamide derivatives in neurodegenerative disorders stems primarily from their multifunctional pharmacology, addressing multiple pathological pathways simultaneously. This multitargeted approach is particularly valuable in complex conditions like Alzheimer disease, where singular therapeutic strategies have demonstrated limited clinical efficacy.
Derivatives bearing 5,6-dimethoxy substitutions exhibit optimized interactions with cholinesterase enzymes and amyloid-beta peptides. In enzymatic studies using Ellman’s assay, these compounds consistently show higher inhibitory potency against butyrylcholinesterase (BuChE) than against acetylcholinesterase (AChE), contrasting with conventional cholinesterase inhibitors like donepezil. Compounds 20 and 21 (N-benzylpiperidine derivatives) demonstrated IC~50~ values of 1.08 and 1.09 μM against human BuChE, respectively, representing 10-50 fold selectivity over AChE [2]. Kinetic analysis confirmed that compound 20 acts as a noncompetitive BuChE inhibitor, suggesting binding to the peripheral anionic site (PAS)—a property associated with reduced risk of cholinergic side effects. Molecular docking studies revealed that the indene core engages in π-π stacking with Trp82 residue in the PAS, while the carboxamide forms hydrogen bonds with Asn68 and Tyr332 [2]. Beyond cholinesterase inhibition, these derivatives significantly reduce Aβ~1-42~ fibrillization, as quantified by thioflavin T fluorescence assays. Compounds 16, 20, 21, and 22 inhibited Aβ aggregation by 70-85% at 10 μM concentrations. This dual action—enhancing cholinergic neurotransmission while reducing amyloidogenic toxicity—positions 1H-indene-2-carboxamides as comprehensive disease-modifying candidates rather than merely symptomatic treatments [2].
Recent patent literature (WO2023107563A1) indicates expanding applications for structurally modified indene carboxamides beyond Alzheimer disease. Carboxylic acid-functionalized 2,3-dihydro-1H-indene-2-carboxamide derivatives act as potent modulators of sphingosine-1-phosphate (S1P) receptors, particularly S1P~1~ and S1P~5~ [4]. S1P receptor modulation regulates neuroimmune responses by preventing lymphocyte egress from lymph nodes, thereby reducing neuroinflammation—a key pathological feature in multiple sclerosis and Parkinson disease. Although specific efficacy data for these compounds in Parkinson models remain proprietary, the mechanistic rationale is supported by established S1P modulators (e.g., fingolimod) in multiple sclerosis treatment. Additionally, the antioxidant properties inherent to the indene scaffold may combat oxidative stress associated with dopaminergic neuron degeneration in Parkinson disease.
Nanotechnology-based delivery approaches enhance the therapeutic potential of 1H-indene-2-carboxamides in neurodegeneration. Polyamidoamine dendrimers functionalized with indene carboxamide derivatives inhibit Aβ aggregation more effectively than free compounds by increasing local concentration at amyloid plaques [6]. Similarly, fullerene-indene conjugates disrupt Aβ fibrillization through hydrophobic interactions and electron transfer processes, as demonstrated by improved cognitive outcomes in Aβ-infused rodent models. Polyethylene glycol-stabilized phospholipid nanomicelles incorporating 5,6-dimethoxy-1H-indene-2-carboxamide derivatives show enhanced blood-brain barrier penetration and sustained release kinetics, addressing the pharmacokinetic limitations of small molecules. These nanoformulations also enable metal chelation strategies; deferoxamine-conjugated nanoparticles incorporating indene pharmacophores chelate excess copper and iron ions from amyloid plaques, mitigating metal-induced Aβ aggregation and oxidative stress [6].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: